N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-20(21-23-11-19(28-21)13-4-2-1-3-5-13)22-10-15-9-17(29-24-15)14-6-7-16-18(8-14)27-12-26-16/h1-9,11H,10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOLYLJSNMMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=NC=C(O4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the benzo[d][1,3]dioxole group to the isoxazole ring.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amide and an α-haloketone.
Final Coupling: The final step involves coupling the isoxazole and oxazole intermediates under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the isoxazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs differ in heterocyclic cores, substituents, and linker regions, which influence physicochemical properties and biological activity. Below is a comparative analysis based on the evidence:
Key Observations:
Thiazole-containing analogs () exhibit distinct hydrogen-bonding capabilities compared to oxazole/isoxazole systems.
Substituent Effects :
- The 3-fluorophenyl group in may enhance metabolic stability and target affinity compared to the unsubstituted phenyl in the target compound.
- Cyclopropane linkers () increase steric hindrance, possibly affecting binding pocket interactions.
Synthetic Approaches :
- Most analogs (e.g., ) employ HATU/DIPEA-mediated coupling in DMF, followed by HPLC purification, suggesting a reliable route for carboxamide formation.
Molecular Weight and Lipophilicity :
- Thiazole-based compounds () have higher molecular weights (>450 Da) compared to the target compound’s likely range (~350–400 Da), which may influence membrane permeability.
Pharmacological Implications (Inferred):
- Electron-Withdrawing Groups : Fluorine () and chlorine () substituents could improve binding to hydrophobic pockets or enhance metabolic resistance.
- Linker Flexibility : The methylene bridge in the target compound offers conformational flexibility, whereas rigid acrylamide () or cyclopropane () linkers may restrict orientation.
Biological Activity
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanism of action, and relevant research findings.
Target Interaction
The primary target of this compound is tubulin , a key protein in microtubule formation. The compound modulates microtubule assembly, which is crucial for various cellular processes including cell division.
Mode of Action
The compound inhibits tubulin polymerization, leading to the stabilization of microtubule structures. This action disrupts normal cell cycle progression, particularly causing cell cycle arrest at the S phase, which is critical for cancer cell proliferation.
Anticancer Properties
Research has demonstrated that this compound exhibits potent growth inhibition across various human cancer cell lines. For example, it has shown significant cytotoxic effects against breast and colon cancer cells in vitro. The IC50 values for these effects vary depending on the specific cell line tested .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been noted for its potential anti-inflammatory activities. Studies indicate that it may modulate inflammatory pathways by affecting cytokine release and other inflammatory mediators .
Case Studies and Experimental Data
A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Significant growth inhibition |
| HT29 (Colon Cancer) | 20.7 | Moderate growth inhibition |
| A549 (Lung Cancer) | 25.0 | Mild growth inhibition |
These results suggest that the compound's effectiveness varies across different types of cancer cells, highlighting its potential as a targeted therapeutic agent.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy in living organisms. Preliminary animal model studies have indicated promising results in tumor reduction when administered at specific dosages. However, further investigations are necessary to establish optimal dosing regimens and long-term effects .
Comparison with Related Compounds
This compound can be compared with other similar compounds based on their structural features and biological activities:
| Compound | Biological Activity |
|---|---|
| 5-(benzo[d][1,3]dioxol-5-yl)isoxazole | Antioxidant and anti-inflammatory |
| N-(isoxazolyl)methyl derivatives | Anticancer with varying efficacy |
| Benzodioxole derivatives | Broad range of activities including anti-cancer and anti-inflammatory |
This comparison illustrates the unique position of this compound within a class of compounds known for their diverse biological activities.
Q & A
Q. What are the recommended synthetic routes for preparing N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide?
The compound can be synthesized via cycloaddition reactions involving nitrile oxides and alkynes, a method validated for structurally related isoxazole derivatives. For example, hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) efficiently induce cycloaddition between nitrile oxides and alkynes, yielding substituted isoxazoles with moderate to high yields (66–73%) . Key steps include:
- Nitrile oxide generation : Derived from hydroxylamine derivatives (e.g., benzo[d][1,3]dioxol-5-carbaldoxime).
- Cycloaddition : Optimize solvent (dioxane or acetonitrile) and stoichiometry (1:1.2 ratio of alkyne to nitrile oxide).
- Purification : Column chromatography using ethyl acetate/hexane gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : Analyze aromatic protons (δ 7.2–8.3 ppm for phenyl and benzodioxole groups) and isoxazole/oxazole protons (δ 6.7–7.0 ppm). Compare with reported shifts for similar compounds, such as 5-methylisoxazole derivatives .
- IR : Look for C=O stretches (~1650–1700 cm⁻¹) from the carboxamide and isoxazole ring vibrations (~1600 cm⁻¹) .
- MS : Confirm molecular weight via high-resolution mass spectrometry (HRMS), targeting m/z values matching the molecular formula (C₂₂H₁₆N₂O₅, exact mass: 412.106).
Q. What are the critical parameters for optimizing reaction yields in isoxazole synthesis?
- Temperature : Maintain 20–25°C to avoid side reactions (e.g., overoxidation).
- Reagent purity : Use freshly distilled alkynes and dry solvents to prevent hydrolysis.
- Catalyst : Hypervalent iodine reagents (e.g., PIFA) improve regioselectivity in cycloadditions .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
This compound’s isoxazole and benzodioxole moieties suggest potential kinase or enzyme inhibition. Computational workflows include:
- Target selection : Prioritize enzymes like COX-2 or CYP450, where benzodioxole derivatives show affinity.
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with known inhibitors .
Q. What strategies resolve contradictions in biological assay data (e.g., IC₅₀ variability)?
- Assay replication : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C).
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Data normalization : Adjust for solvent effects (e.g., DMSO ≤ 0.1% v/v) .
Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?
- Crystallization : Use slow evaporation in ethanol/water (7:3) to obtain single crystals.
- Data collection : Employ SHELX programs for structure refinement, leveraging high-resolution (<1.0 Å) data to resolve torsional angles between isoxazole and oxazole rings .
- Validation : Check R-factor (<0.05) and electron density maps for omitted regions.
Methodological Considerations
Q. What computational tools are recommended for analyzing structure-activity relationships (SAR)?
- QSAR : Use Gaussian or COSMO-RS to model electronic properties (e.g., HOMO/LUMO energies).
- Pharmacophore mapping : MOE or Phase (Schrödinger) identifies critical functional groups (e.g., carboxamide’s hydrogen-bonding potential) .
Q. How to address solubility challenges in in vitro assays?
- Solvent screening : Test DMSO, PEG-400, or cyclodextrin-based carriers.
- Surfactants : Add Tween-80 (0.01% w/v) to aqueous buffers to enhance dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
